1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCLOLBJAMEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound that features a unique azetidine ring and sulfonyl group, which are known to contribute to various biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of an azetidine core with an isobutylsulfonyl substituent and an o-tolyl group, contributing to its chemical reactivity and biological potential. The sulfonyl group enhances solubility and reactivity, making the compound a candidate for further pharmacological evaluation.
Biological Activity Overview
Compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one have demonstrated a range of biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the azetidine ring may facilitate interactions with cellular targets involved in cancer progression.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, indicating potential for therapeutic applications in diseases where enzyme modulation is beneficial.
The biological activity of the compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets. Furthermore, azetidines are known to undergo ring-opening reactions, which may lead to the formation of more complex structures with enhanced biological properties.
Anticancer Activity
A study evaluating similar azetidine compounds against the NCI-60 human tumor cell lines indicated promising growth inhibition across various cancer types. For instance, compounds featuring sulfonamide groups exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
| Compound | Mean GI50 (μM) | Target |
|---|---|---|
| 1 | 48.8 | Leukemia |
| 2 | 44.7 | Solid Tumors |
| 3 | 31.76 | Broad Spectrum |
Enzyme Inhibition Studies
In vitro studies have shown that azetidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one were found to inhibit tubulin polymerization, a critical process for cell division and cancer progression .
Comparative Analysis
To better understand the unique properties of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(tert-butylsulfonyl)-azetidine | Tert-butyl group | Antimicrobial | Less sterically hindered |
| 4-methoxy-benzenesulfonamide | Sulfonamide group | Anticancer | Lacks azetidine ring |
| 2-(isopropanesulfonamido)-pyrrolidine | Pyrrolidine ring | Antiviral | Different ring structure |
This comparison highlights how modifications in structure can significantly influence biological activity and reactivity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s azetidine-sulfonyl group distinguishes it from analogs with simpler substituents (e.g., phenyl, hydroxy, or benzylamino groups).
- Yields for o-tolyl-containing compounds (e.g., 90% in ) suggest efficient synthesis pathways, whereas benzylamino derivatives (e.g., 41% in ) face challenges in reactivity or purification .
Physicochemical Properties
Nuclear magnetic resonance (NMR) data highlight substituent effects on electronic environments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
